LogP Differential vs Regioisomer
The predicted logP of the target compound's free base (3-(isopropylamino)-N-methylpropanamide) is 0.90 , whereas the experimentally predicted logP of its closely related regioisomer N-isopropyl-3-(methylamino)propanamide is -0.288 . This represents a difference of approximately 1.2 log units, indicating that the target compound is substantially more lipophilic than its regioisomer. Lipophilicity is a critical determinant of compound distribution in biological assays, membrane penetration, and non-specific binding .
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | logP 0.90 (predicted for free base, CAS 1001345-72-7) |
| Comparator Or Baseline | N-isopropyl-3-(methylamino)propanamide (CAS 1051857-98-7): logP -0.288 |
| Quantified Difference | Δ logP ≈ 1.2 units (target more lipophilic) |
| Conditions | Predicted logP values from authoritative database entries (ChemicalBook, Fluorochem datasheet) |
Why This Matters
A >1 log unit difference in logP translates to approximately 10-fold differential in partition coefficient, which directly impacts compound behavior in cell-based assays, protein binding studies, and in vivo pharmacokinetic profiling.
